molecular formula C21H15ClN2O3 B2863847 3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922083-57-6

3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2863847
CAS RN: 922083-57-6
M. Wt: 378.81
InChI Key: JPIXRZMZKYKVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C21H15ClN2O3 and its molecular weight is 378.81. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroscience Research

This compound has structural similarities to known psychoactive substances, which suggests it could be used to study neurotransmitter systems, particularly in the context of mental health disorders such as depression and schizophrenia. It may serve as a ligand for various neurotransmitter receptors, aiding in the understanding of receptor functions and interactions .

Pharmacology

Due to its complex structure, this compound could be a precursor in the synthesis of novel pharmacological agents. Its potential activity on central nervous system receptors makes it a candidate for the development of new therapeutic drugs .

Material Science

The compound’s molecular structure indicates potential utility in material science, particularly in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs), due to its conjugated system and the presence of heteroatoms .

Chemical Synthesis Studies

It can be used as a reagent or intermediate in chemical synthesis studies. Its benzamide moiety is a common feature in many pharmaceuticals, suggesting its utility in the synthesis of diverse medicinal compounds .

Cancer Research

The compound’s ability to interact with DNA or proteins could make it useful in cancer research, particularly in the study of apoptosis or cell cycle arrest in cancer cells. It might also serve as a model compound for designing drugs that target specific pathways involved in cancer progression .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in mass spectrometry or chromatography to help identify or quantify similar compounds in complex biological samples .

properties

IUPAC Name

3-chloro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-12-5-7-19-17(9-12)24-21(26)16-11-15(6-8-18(16)27-19)23-20(25)13-3-2-4-14(22)10-13/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIXRZMZKYKVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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